

# An In-depth Technical Guide to Ethyl 2-Cyano-3-(2-furanyl)acrylate

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## Compound of Interest

**Compound Name:** Ethyl 2-Cyano-3-(2-furanyl)acrylate

**Cat. No.:** B1599303

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## Abstract

**Ethyl 2-cyano-3-(2-furanyl)acrylate** is a small molecule belonging to the cyanoacrylate class of compounds, characterized by the presence of a furan ring. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis. Furthermore, it delves into its potential as a therapeutic agent, particularly in oncology, by summarizing its known biological activities and postulating a mechanism of action based on the activity of related 2-cyanoacrylamide derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

## Chemical Identity and Synonyms

The compound with the common name **Ethyl 2-Cyano-3-(2-furanyl)acrylate** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive list of its synonyms is provided to aid in literature searches and material sourcing.

Identifier	Name/Value
IUPAC Name	ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Common Synonyms	Ethyl 2-cyano-3-(2-furyl)acrylate, Ethyl 2-cyano-3-(furan-2-yl)acrylate, Ethyl furfurylideneacyanoacetate
CAS Number	23973-22-0
PubChem CID	682084
ChEMBL ID	CHEMBL4060284

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-Cyano-3-(2-furyl)acrylate** is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	191.18 g/mol	PubChem[1]
Appearance	Pale yellow needles	(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC[2]
Melting Point	83-85 °C	Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	63.2 Å <sup>2</sup>	PubChem[1]

## Synthesis

**Ethyl 2-Cyano-3-(2-furanyl)acrylate** is commonly synthesized via the Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

## General Experimental Protocol: Knoevenagel Condensation

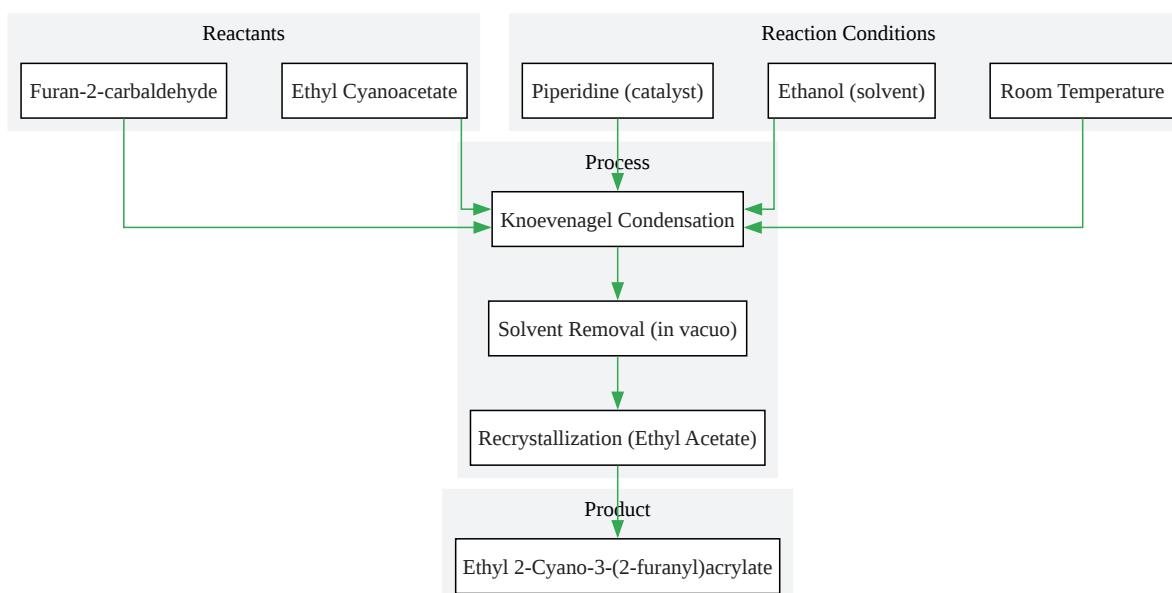
A widely used protocol for the synthesis of **Ethyl 2-Cyano-3-(2-furanyl)acrylate** is as follows:

- To a solution of furan-2-carbaldehyde (1.0 equivalent) in ethanol, add ethyl cyanoacetate (1.2 equivalents).
- Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 ml for a 1 mol scale reaction).

- Stir the reaction mixture at room temperature for approximately 8 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent and other volatile components under reduced pressure (in vacuo).
- The resulting solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pale yellow needles of **Ethyl 2-Cyano-3-(2-furanyl)acrylate**.<sup>[2]</sup>

A variation of this protocol utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst in hexane, with heating at 65-70 °C for 3-6 hours.

## Synthesis Workflow



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Caption: Synthesis of **Ethyl 2-Cyano-3-(2-furanyl)acrylate**.

## Biological Activity and Potential Applications

Derivatives of 2-cyanoacrylate are known to possess a wide range of biological activities, including anticancer, herbicidal, and antifungal properties. The furan moiety is also a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds with diverse therapeutic effects.

### Anticancer Activity

**Ethyl 2-Cyano-3-(2-furanyl)acrylate** has been evaluated for its anticancer activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). While the specific  $IC_{50}$  values from this study are not publicly available, the investigation suggests that this class of compounds warrants further exploration for its potential in oncology.

Other furan-containing derivatives have demonstrated significant cytotoxic activity. For instance, certain furan-based compounds have shown potent activity against the MCF-7 breast cancer cell line with  $IC_{50}$  values in the low micromolar range.<sup>[3]</sup>

### Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.

- Cell Seeding: Plate cancer cells (e.g., A549, HT-29, or HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Ethyl 2-Cyano-3-(2-furanyl)acrylate** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

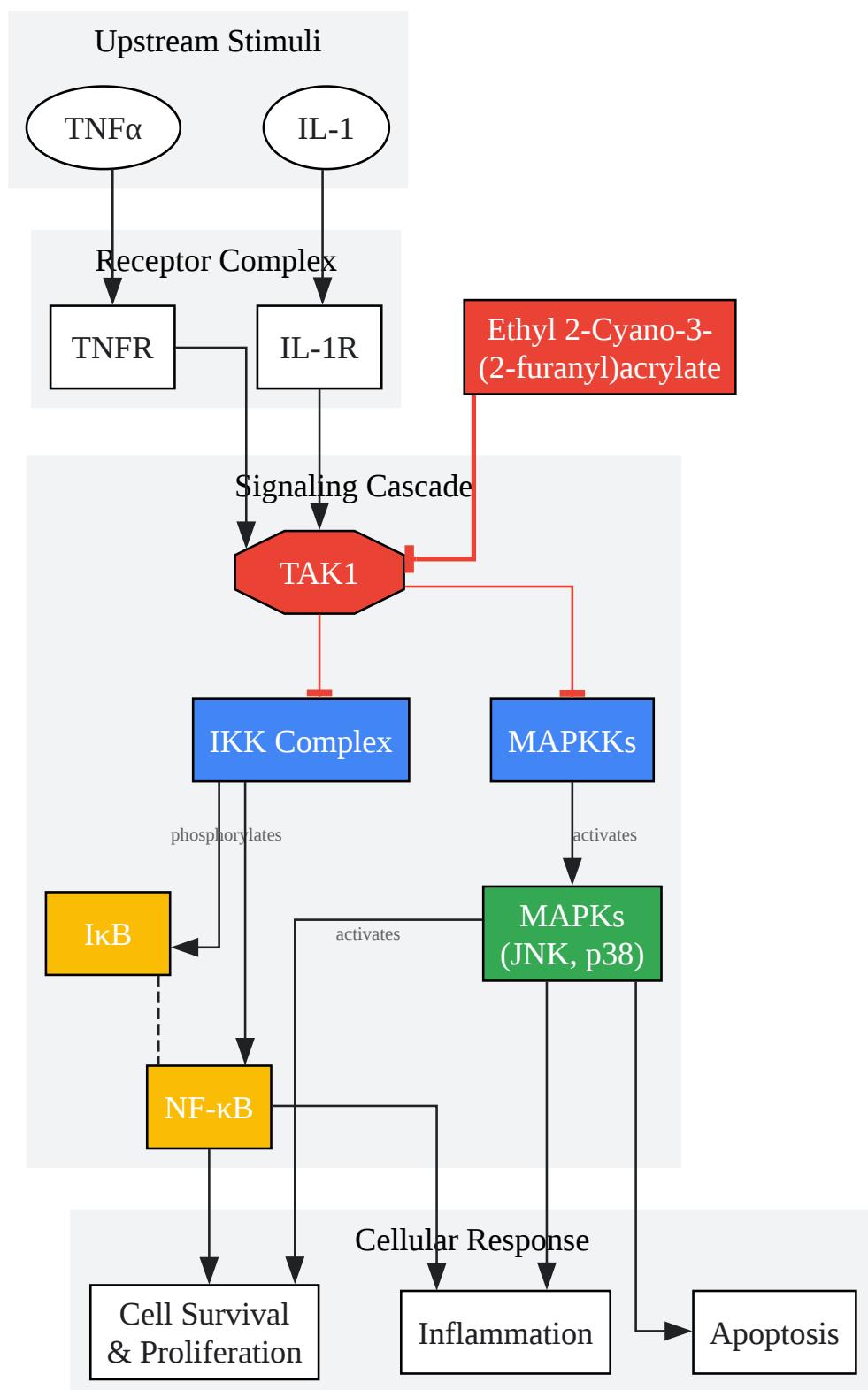
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

## Proposed Mechanism of Action

While the specific molecular targets of **Ethyl 2-Cyano-3-(2-furanyl)acrylate** have not been definitively identified, the broader class of 2-cyanoacrylamide derivatives has been shown to act as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).<sup>[3][4]</sup> TAK1 is a key signaling molecule that regulates the NF- $\kappa$ B and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cancer cell survival and proliferation.

## TAK1 Signaling Pathway

Inhibition of TAK1 by a 2-cyanoacrylamide derivative would be expected to disrupt downstream signaling, leading to the suppression of pro-survival signals and potentially inducing apoptosis in cancer cells.



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Caption: Proposed inhibition of the TAK1 signaling pathway.

## Conclusion

**Ethyl 2-Cyano-3-(2-furanyl)acrylate** is a readily synthesizable compound with demonstrated, albeit not fully quantified, anticancer activity. Its structural similarity to known TAK1 inhibitors suggests a plausible mechanism of action that warrants further investigation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on determining the specific molecular targets, elucidating the precise mechanism of action, and conducting further preclinical studies to evaluate its efficacy and safety profile.

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